3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)12-6-13(7-12,8-12)11(14)15/h2-5H,6-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQJDUYIUBGAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through the photochemical addition of propellane to diacetyl.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a homolytic aromatic alkylation protocol.
Functionalization with Carboxylic Acid:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for photochemical reactions, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced forms like alcohols and aldehydes.
Substitution: Substituted derivatives with various functional groups on the p-tolyl ring.
Scientific Research Applications
Scientific Research Applications
- Chemistry As a building block, 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid is used in synthesizing complex molecules and studying reaction mechanisms.
- Medicine This compound is investigated for potential use in drug discovery and development, particularly as a bioisostere for aromatic groups. Bicyclo[1.1.1]pentanes (BCPs) are nonclassical bioisosteres of aryl, t-butyl, and alkynyl groups used in medicinal chemistry .
- Industry It is utilized in developing new materials and chemical processes.
Role as a Bioisostere
3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid's mechanism of action involves interaction with molecular targets and pathways. BCPs can act as linkers in place of arenes and alkynyl groups because they possess a 180° substituent vector bond angle . The sp3 rich BCP framework can offer new pharmacokinetic properties for SAR studies, including improved lipophilicity, interrupted π-stacking interactions, and increased metabolic half-life .
Chemical Reactions
3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions:
- Oxidation The compound can be oxidized to form various oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms using reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
- Substitution The p-tolyl group can undergo electrophilic aromatic substitution reactions, often using reagents like bromine (Br₂) and nitric acid (HNO₃).
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to act as a bioisostere, replacing aromatic groups in various biological and chemical contexts . This can lead to improved physicochemical properties, such as increased solubility and metabolic stability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs of 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid, highlighting substituent effects:
Biological Activity
3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid, with CAS number 1824312-63-1 and molecular formula , is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Structural Characteristics
The compound features a bicyclo[1.1.1]pentane core, which is known for its ability to serve as a non-classical bioisostere in drug design. The incorporation of the p-tolyl group enhances its lipophilicity and alters its pharmacokinetic properties, making it an attractive candidate for further biological evaluation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of bicyclo[1.1.1]pentane derivatives, including 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid. Research indicates that derivatives of bicyclo[1.1.1]pentanes exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this bicyclic framework have shown enhanced activity compared to traditional antibiotics like ciprofloxacin against resistant strains such as Staphylococcus aureus .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory properties of this compound class. Bicyclo[1.1.1]pentanes have been evaluated for their ability to modulate inflammatory responses, particularly through the inhibition of NFκB signaling pathways. In vitro studies demonstrated that certain analogues significantly reduced lipopolysaccharide (LPS)-induced NFκB activity in human monocytes, suggesting a therapeutic potential for managing inflammatory diseases .
Synthesis and Evaluation
A study focused on the synthesis of various bicyclo[1.1.1]pentane derivatives, including 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid, utilized a modular approach that allowed for the efficient assembly of these compounds with diverse functional groups . The synthesized compounds were screened for their biological activities, revealing promising results in terms of both antibacterial and anti-inflammatory effects.
Data Table: Biological Activities of Bicyclo[1.1.1]pentane Derivatives
Pharmacokinetic Properties
The unique geometry and steric properties of bicyclo[1.1.1]pentanes contribute to their pharmacokinetic profiles, offering advantages such as increased metabolic stability and altered distribution characteristics compared to more traditional scaffolds . This makes them particularly useful in drug design where bioavailability is crucial.
Q & A
Q. What are the common synthetic routes for 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid, and how do reaction conditions influence yield?
Synthesis typically begins with bicyclo[1.1.1]pentane-1-carboxylic acid derivatives. Radical bromination of 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid using N-bromosuccinimide (NBS) and AIBN generates the bromomethyl intermediate, which undergoes Suzuki-Miyaura coupling with p-tolylboronic acids. Yield optimization requires precise control of initiator concentration (0.1–1.0 mol% AIBN) and reaction time (6–24 hours) to minimize side reactions like over-bromination . Alternative routes include photochemical decarboxylative allylation or Curtius rearrangements for functional group diversification .
Q. How is the strained bicyclo[1.1.1]pentane core characterized structurally?
X-ray crystallography and NMR spectroscopy are critical. The cage structure induces distinct H NMR signals (e.g., bridgehead protons at δ 2.0–3.0 ppm) and downfield-shifted C signals for the carboxylic acid group (δ 170–175 ppm). Charge density analysis via high-resolution X-ray diffraction reveals electron delocalization patterns and strain-induced bond angle distortions (e.g., bridgehead C-C-C angles ~90°) .
Q. What spectroscopic techniques are critical for confirming the structure of bicyclo[1.1.1]pentane derivatives?
Use a combination of H/C NMR, IR (carboxylic acid C=O stretch ~1700 cm), and high-resolution mass spectrometry (HRMS). For stereochemical confirmation, NOESY or ROESY experiments resolve spatial proximities in rigid scaffolds. Computational DFT simulations (e.g., B3LYP/6-31G*) validate electronic environments .
Q. How does the electronic environment of bicyclo[1.1.1]pentane derivatives affect their reactivity in nucleophilic substitutions?
The electron-withdrawing carboxylic acid group activates the bromomethyl substituent for SN2 reactions. Steric hindrance from the bicyclic core slows reactivity compared to linear analogs; thus, polar aprotic solvents (DMF, DMSO) and elevated temperatures (50–80°C) are often required. Amines, alkoxides, and thiols are effective nucleophiles for functionalization .
Advanced Research Questions
Q. What strategies are effective for functionalizing the bromomethyl group in related bicyclo compounds?
Post-bromination, the bromomethyl group undergoes nucleophilic substitution with amines (e.g., benzylamine in DMF, 60°C) or cross-coupling (e.g., Suzuki with arylboronic acids). For radical-based modifications, photoredox catalysis (e.g., Ir[dF(CF)ppy](dtbbpy)PF) enables C-C bond formation under mild conditions. Purification via reversed-phase HPLC ensures removal of unreacted starting materials .
Q. How can researchers address discrepancies in reported pKa values for 3-substituted bicyclo[1.1.1]pentane carboxylic acids?
Variations arise from substituent electronic effects (e.g., electron-withdrawing groups lower pKa). Standardize measurements using potentiometric titration in aqueous/organic solvent mixtures (e.g., HO:MeOH 4:1). Computational methods (e.g., COSMO-RS) correlate experimental pKa with substituent Hammett parameters .
Q. What are the challenges in incorporating bicyclo[1.1.1]pentane amino acid analogs into peptide chains?
The rigid scaffold disrupts peptide backbone flexibility, requiring solid-phase synthesis with orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl esters for carboxylic acids). Coupling reagents like HATU or PyBOP improve efficiency. Circular dichroism (CD) confirms secondary structure retention .
Q. What computational methods are used to predict the collision cross-sections of bicyclo[1.1.1]pentane derivatives in mass spectrometry?
Ion mobility spectrometry (IMS) paired with machine learning models (e.g., DeepCCS) predicts collision cross-sections (CCS) based on molecular descriptors (e.g., surface area, dipole moment). For 3-(2,2,2-trifluoroethyl) derivatives, CCS values range from 156.9–167.4 Å depending on adducts .
Q. How do steric effects influence the regioselectivity of radical reactions in bicyclo[1.1.1]pentane systems?
Bridgehead radicals form preferentially due to strain relief, but steric shielding by substituents (e.g., tert-butyl) directs reactivity to less hindered positions. EPR spectroscopy tracks radical intermediates, while DFT calculations (M06-2X/def2-TZVP) map transition states to rationalize selectivity .
Q. What are the key considerations when designing bioisosteric replacements using bicyclo[1.1.1]pentane scaffolds?
Match the parent molecule’s topology (e.g., phenyl → bicyclo[1.1.1]pentane) while optimizing logP and metabolic stability. In vitro assays (e.g., microsomal stability, CYP inhibition) validate bioisosteric utility. X-ray co-crystallization with target proteins (e.g., kinases) confirms binding mode retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
